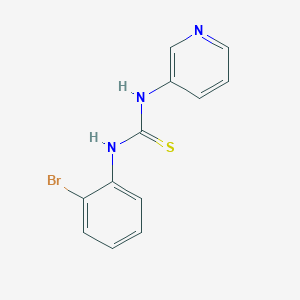![molecular formula C13H16N4O4S B5503143 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide is a chemical compound of interest in various scientific studies. The compound's structural complexity and functional groups make it a candidate for diverse applications in chemistry and material science, excluding its potential drug uses and side effects.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, derivatives of benzenesulfonamide, including those with nitro groups and pyrazole functionalities, have been synthesized through base-mediated intramolecular arylation, showcasing the compound's synthetic accessibility and the potential for structural modification (Kisseljova, Smyslová, & Krchňák, 2014)1.
Molecular Structure Analysis
X-ray crystallography studies, such as those on similar sulfonamide molecules, reveal detailed molecular structures, indicating polarized structures and intermolecular hydrogen bonding, which are critical for understanding the compound's reactivity and interaction with other molecules (Girisha, Yathirajan, Jasinski, & Glidewell, 2016)2.
Chemical Reactions and Properties
Research into similar compounds, such as those involving N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, demonstrates the compound's potential for forming stable complexes and its reactivity, which could be indicative of the chemical behavior of this compound (Tawfik, 2015)3.
Physical Properties Analysis
The compound's physical properties, such as solubility and crystalline structure, can be inferred from related research. For instance, studies on similar sulfonamides provide insights into their crystalline systems, space groups, and intermolecular interactions, which are essential for understanding the physical characteristics of the compound (Murthy et al., 2018)4.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through experimental and theoretical approaches. Investigations into related sulfonamides have utilized computational chemistry to predict structural and electronic properties, offering a glimpse into the chemical nature and potential reactivity of this compound (Karakaya et al., 2015)5.
For further details and a comprehensive understanding of these aspects, exploring the cited references will provide a more in-depth analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Murthy et al. (2018) involved the synthesis and characterization of a compound closely related to the one , providing insights into its molecular structure and properties. Utilizing techniques such as SCXRD studies and spectroscopic tools, they analyzed its crystal structure and molecular interactions. The compound exhibited stabilization through several intermolecular interactions, highlighting its potential in various scientific applications (Murthy et al., 2018).
Electrochemical Behavior
Asirvatham and Hawley (1974) investigated the electrochemical behavior of compounds similar to N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide. Their work on the redox properties of related sulfonamides in specific environments contributes to understanding the electrochemical aspects of these compounds, which could be crucial for applications in material science and electrochemistry (Asirvatham & Hawley, 1974).
Chemical Reactions and Potential Applications
In research by Sapegin et al. (2012), the focus was on the construction of heterocyclic systems through chemical reactions involving compounds similar to the one . This kind of research underpins the synthesis of complex molecules, potentially leading to new materials or pharmaceuticals (Sapegin et al., 2012).
Inhibition Properties and Bioactive Applications
Research by Sapegin et al. (2018) showed that related compounds exhibited strong inhibition of human carbonic anhydrases, indicating potential applications in therapeutics or biological research. This underscores the relevance of such compounds in the development of enzyme inhibitors, which could have significant implications in medical and pharmaceutical research (Sapegin et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-10-11(8-14-16(10)3)9-15(2)22(20,21)13-6-4-12(5-7-13)17(18)19/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVRDCTPZNKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)
![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)
![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)
![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)
![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)
![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)
![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)
![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)
![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)
![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)